(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol
Description
This compound is a substituted imidazole derivative characterized by three key structural features:
- Position 1: A phenoxyethyl side chain substituted with a trifluoromethyl (-CF₃) group at the meta position. The trifluoromethyl group increases lipophilicity and metabolic stability.
- Position 5: A hydroxymethyl (-CH₂OH) group, which contributes to hydrogen-bonding interactions and solubility.
Formation of the imidazole core via cyclization of diamine precursors.
Alkylation or substitution to introduce the 3-(trifluoromethyl)phenoxyethyl chain.
Functionalization of the imidazole ring with sulfanyl and hydroxymethyl groups .
Properties
IUPAC Name |
4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2S/c14-13(15,16)9-2-1-3-11(6-9)20-5-4-18-10(8-19)7-17-12(18)21/h1-3,6-7,19H,4-5,8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZPNJRIGPWEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN2C(=CNC2=S)CO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326631 | |
| Record name | 4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679097 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338794-79-9 | |
| Record name | 4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: One common synthetic route involves the reaction of 2-mercaptoimidazole with a 3-(trifluoromethyl)phenoxy-ethyl intermediate. The reaction typically requires a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN), and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction is usually carried out under an inert atmosphere, with the temperature carefully controlled to optimize yield and purity.
Industrial Production Methods: Industrial production generally scales up the laboratory methods but with optimizations for cost and efficiency. Catalysts might be used to enhance reaction rates, and continuous flow reactors could be employed to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are fine-tuned to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, often resulting in the formation of sulfonyl or sulfinyl derivatives.
Reduction: It can be reduced to remove or alter functional groups, particularly under hydrogenation conditions.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common, especially given the reactivity of the trifluoromethyl group and the thiol moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminium hydride (LiAlH4), hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Reagents like alkyl halides, sulfonates under basic conditions.
Major Products: The major products depend on the type of reaction. For example, oxidation might produce sulfonyl derivatives, while substitution could introduce a variety of functional groups depending on the starting reagents.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, enabling the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation. It has shown promise in preliminary studies for targeting specific biological pathways.
Medicine: Potential applications in the development of new therapeutic agents. Its unique structure allows for the exploration of novel pharmacological activities, potentially leading to new treatments for various diseases.
Industry: In industrial applications, it can be utilized in the development of specialized materials or as a reagent in manufacturing processes. Its stability and reactivity make it a valuable compound in industrial chemistry.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity, or modulate receptor function, leading to altered cellular responses. The exact pathways depend on the context of its use, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Structural Analogues with Sulfanyl/Sulfonyl Groups
Key Differences :
- The sulfanyl group in the target compound contrasts with sulfonyl groups in and , altering reactivity (e.g., disulfide vs. sulfone stability).
- The trifluoromethylphenoxyethyl side chain in the target compound provides a balance of lipophilicity and steric bulk compared to benzodioxole () or simple alkyl chains () .
Analogues with Trifluoromethyl Substitutions
Key Differences :
- The target compound’s phenoxyethyl linker provides flexibility and extended conjugation compared to the rigid trifluoroethyl group in .
Analogues with Hydroxymethyl Functionalization
Key Differences :
- The target compound lacks the fused indolinone ring in , which may reduce planarity and π-π stacking interactions .
Biological Activity
The compound (2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol , also known by its CAS number 338794-79-9 , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13F3N2O2S
- Molecular Weight : 318.32 g/mol
- Structure : The compound features an imidazole ring, a trifluoromethyl group, and a sulfanyl functional group, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds with imidazole rings often exhibit antimicrobial properties. For instance, studies have shown that similar imidazole derivatives can inhibit the growth of various bacteria and fungi. The presence of the trifluoromethyl group may enhance these effects by increasing lipophilicity and altering membrane permeability .
Anticancer Activity
Imidazole derivatives have been extensively studied for their anticancer potential. The compound under review may interact with specific cellular pathways involved in cancer progression. For example, certain derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways .
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes implicated in disease processes. Imidazole-based compounds are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation and cancer .
Study 1: Antimicrobial Efficacy
In a recent study, a series of imidazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Study 2: Anticancer Mechanisms
A study focusing on the anticancer properties of imidazole derivatives demonstrated that one such derivative could inhibit cell proliferation in breast cancer cell lines (MCF-7). The compound induced G0/G1 phase arrest and increased apoptosis rates, suggesting potential therapeutic applications in oncology .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
